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Compound of Interest

Compound Name: 1-Bromo-3,5-diphenylbenzene

Cat. No.: B177409 Get Quote

Spectroscopic Scrutiny: Confirming the
Structure of 1-Bromo-3,5-diphenylbenzene
A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-3,5-diphenylbenzene and

Structurally Related Aryl Bromides

For researchers, scientists, and professionals in drug development, the unambiguous

confirmation of a molecule's structure is a cornerstone of reliable and reproducible research.

This guide provides a comprehensive comparison of the spectroscopic techniques used to

elucidate and confirm the structure of 1-Bromo-3,5-diphenylbenzene. By presenting

experimental data alongside that of two structurally related alternative compounds, 3,5-

Dibromobiphenyl and 1,3,5-Tris(4-bromophenyl)benzene, this guide offers a practical

framework for spectroscopic analysis and data interpretation in the context of substituted

aromatic compounds.

Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for 1-Bromo-3,5-
diphenylbenzene and the two comparative compounds. This side-by-side comparison

facilitates the identification of unique spectral features that are characteristic of each molecule's

structure.
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Spectroscopic
Technique

1-Bromo-3,5-
diphenylbenzene

3,5-
Dibromobiphenyl

1,3,5-Tris(4-
bromophenyl)benz
ene

¹H NMR (CDCl₃, 500

MHz)

δ (ppm): 7.75 (t, J=1.6

Hz, 1H), 7.65 (d,

J=1.6 Hz, 2H), 7.60-

7.58 (m, 4H), 7.46 (t,

J=7.4 Hz, 4H), 7.38 (t,

J=7.4 Hz, 2H)

δ (ppm): 7.68 (t, J=1.8

Hz, 1H), 7.58 (d,

J=1.8 Hz, 2H), 7.55-

7.52 (m, 2H), 7.45-

7.42 (m, 3H)

δ (ppm): 7.70 (s, 3H),

7.62 (d, J = 8.5 Hz,

6H), 7.56 (d, J = 8.5

Hz, 6H)[1]

¹³C NMR (CDCl₃, 125

MHz)

δ (ppm): 143.2, 140.9,

129.8, 129.0, 128.2,

127.5, 126.0, 122.9

δ (ppm): 143.8, 139.1,

131.9, 129.2, 128.8,

127.4, 126.8, 123.4

δ (ppm): 141.7, 139.9,

132.3, 129.0, 125.2,

122.4[1]

Mass Spectrometry

(EI)

m/z: 308/310 (M⁺, Br

isotopes), 229, 152

m/z: 310/312/314 (M⁺,

Br₂ isotopes),

231/233, 152

m/z: 540/542/544/546

(M⁺, Br₃ isotopes),

461/463/465, 382/384,

305, 152

FT-IR (KBr)

ν (cm⁻¹): 3058 (Ar-H),

1595, 1565, 1475,

1445 (C=C stretch),

880, 758, 695 (Ar-H

bend)

ν (cm⁻¹): 3060 (Ar-H),

1585, 1550, 1460,

1420 (C=C stretch),

870, 770, 680 (Ar-H

bend)

ν (cm⁻¹): 3043, 1595,

1489, 1379, 1075,

1007, 809[1]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Samples were dissolved in deuterated

chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. ¹H and

¹³C NMR spectra were recorded on a 500 MHz spectrometer. For ¹H NMR, a sufficient number

of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled

sequence was used.
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Mass Spectrometry (MS): Electron ionization (EI) mass spectra were obtained using a mass

spectrometer with an ionization energy of 70 eV. The samples were introduced via a direct

insertion probe. The mass-to-charge ratios (m/z) of the molecular ions and major fragments

were recorded.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectra were recorded using the

potassium bromide (KBr) pellet method. A small amount of the solid sample was ground with

dry KBr and pressed into a thin, transparent disk. The spectra were recorded over a range of

4000-400 cm⁻¹.

Spectroscopic Analysis Workflow
The logical workflow for the spectroscopic analysis and structure confirmation of an organic

compound like 1-Bromo-3,5-diphenylbenzene is illustrated in the following diagram. This

process begins with sample preparation and proceeds through data acquisition, spectral

interpretation, and final structure elucidation by integrating the information from multiple

spectroscopic techniques.
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Caption: Logical workflow for the spectroscopic analysis and structure confirmation of 1-
Bromo-3,5-diphenylbenzene.

Structure Confirmation of 1-Bromo-3,5-
diphenylbenzene
The combined spectroscopic data provides definitive evidence for the structure of 1-Bromo-
3,5-diphenylbenzene.

¹H NMR: The proton NMR spectrum displays a characteristic pattern for a 1,3,5-trisubstituted

benzene ring with two identical phenyl substituents. The triplet at 7.75 ppm corresponds to

the proton at the C4 position, coupled to the two equivalent protons at C2 and C6. The
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doublet at 7.65 ppm represents these C2 and C6 protons. The multiplets between 7.38 and

7.60 ppm are attributed to the protons of the two phenyl rings.

¹³C NMR: The carbon NMR spectrum shows the expected number of signals for the unique

carbon atoms in the molecule, consistent with its symmetrical structure. The signal at 122.9

ppm is characteristic of a carbon atom attached to a bromine atom.

Mass Spectrometry: The mass spectrum exhibits a molecular ion peak (M⁺) at m/z 308 and

310 with an approximate 1:1 intensity ratio, which is the characteristic isotopic pattern for a

compound containing one bromine atom. The fragmentation pattern further supports the

proposed structure.

FT-IR Spectroscopy: The FT-IR spectrum shows absorption bands typical for aromatic C-H

stretching (around 3058 cm⁻¹) and aromatic C=C stretching vibrations (1595-1445 cm⁻¹).

The strong absorptions in the fingerprint region (880-695 cm⁻¹) are indicative of the

substitution pattern on the benzene rings.

By comparing these spectral features with those of 3,5-Dibromobiphenyl and 1,3,5-Tris(4-

bromophenyl)benzene, the unique structural attributes of 1-Bromo-3,5-diphenylbenzene can

be unequivocally established. This systematic and comparative approach to spectroscopic

analysis is indispensable for ensuring the structural integrity of compounds in research and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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